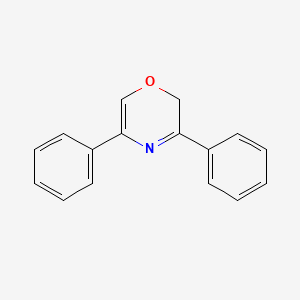

3,5-Diphenyl-2H-1,4-oxazine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

83072-46-2 |

|---|---|

Molecular Formula |

C16H13NO |

Molecular Weight |

235.28 g/mol |

IUPAC Name |

3,5-diphenyl-2H-1,4-oxazine |

InChI |

InChI=1S/C16H13NO/c1-3-7-13(8-4-1)15-11-18-12-16(17-15)14-9-5-2-6-10-14/h1-11H,12H2 |

InChI Key |

ZWSBOALTWHHSES-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NC(=CO1)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Diphenyl 2h 1,4 Oxazine and Its Derivatives

General Strategies for 2H-1,4-Oxazine Ring Construction

The formation of the 2H-1,4-oxazine ring is predominantly achieved through cyclization reactions, which can be broadly categorized based on the nature of the bond-forming processes and the starting materials utilized. These strategies include metal-catalyzed reactions, base-promoted cyclizations, ring expansions of other heterocyclic systems, and classical condensation reactions. Each approach offers distinct advantages in terms of substrate scope, efficiency, and control over regioselectivity and stereoselectivity.

Cyclization Reactions

Cyclization reactions represent the most direct and widely employed method for the construction of the 2H-1,4-oxazine ring. These reactions involve the intramolecular formation of one or more bonds to close the six-membered ring, typically from a linear precursor containing the requisite nitrogen, oxygen, and carbon atoms in a suitable arrangement.

A prominent method for the synthesis of 5-unsubstituted and 5-aryl-substituted 2H-1,4-oxazines involves the Rh(II)-catalyzed reaction of 2H-azirines with α-diazo ketones. This reaction proceeds through the formation of a transient azirinium ylide intermediate. This ylide can then undergo an irreversible ring opening of the N–C2 bond to form a 2-azabuta-1,3-diene, which subsequently undergoes a 1,6-cyclization to yield the 2H-1,4-oxazine ring system.

The reaction conditions can be optimized to favor the formation of the desired oxazine (B8389632). For instance, the reaction of 2,3-diphenyl-2H-azirine with 1-diazo-1-phenylpropan-2-one, catalyzed by Rh₂(OAc)₄ in boiling 1,2-dichloroethane (DCE), has been shown to produce the corresponding 2H-1,4-oxazine in good yield.

| Entry | 2H-Azirine | α-Diazo Ketone | Product (2H-1,4-Oxazine) | Yield (%) |

| 1 | 2,3-Diphenyl-2H-azirine | 1-Diazo-1-phenylpropan-2-one | 2-Methyl-3,5,6-triphenyl-2H-1,4-oxazine | 60 |

| 2 | 3-Phenyl-2H-azirine | Ethyl diazoacetoacetate | Ethyl 2-(3-phenyl-2H-1,4-oxazin-5-yl)acetate | - |

Yields are based on isolated products. Data for entry 2 was noted as a single product formation without a specified yield in the provided source.

This methodology provides a versatile route to a variety of substituted 2H-1,4-oxazines, with the substitution pattern of the final product being dictated by the choice of the starting 2H-azirine and α-diazo ketone.

A solvent- and metal-free approach for the synthesis of 1,4-oxazine derivatives has been developed utilizing a base-promoted intramolecular cyclization of alkynyl alcohols. wikipedia.orgyoutube.com This method relies on the regioselective exo-dig cyclization, where the hydroxyl group attacks the alkyne moiety. wikipedia.org

The reaction is typically promoted by a base such as sodium hydride (NaH) and proceeds under mild conditions. wikipedia.org The proposed mechanism involves the formation of an allene intermediate followed by a nucleophilic attack of the alkoxide. wikipedia.org This methodology is advantageous due to its operational simplicity, high yields, and the avoidance of expensive and potentially toxic metal catalysts. wikipedia.org The substrate scope is broad, tolerating various functional groups on the alkynyl alcohol precursor. wikipedia.org

| Entry | Substrate | Product | Yield (%) |

| 1 | N-(prop-2-yn-1-yl)ethan-1-ol-2-amine derivative | 1,4-Oxazine derivative | 94 |

| 2 | Various amino acid derivatives | Oxazine and oxazepine compounds | Moderate to Excellent |

Yields are based on optimized conditions as reported in the source. wikipedia.org

This strategy has been successfully applied to the synthesis of 1,4-oxazine and 1,4-oxazepine derivatives from various amino acid precursors. wikipedia.org

The synthesis of 2H-1,4-oxazines from isoxazoles and diazo compounds can be conceptualized through a two-step sequence. First, certain isoxazoles can serve as precursors for the synthesis of 2H-azirines. For instance, 5-chloroisoxazoles can be converted to 2-(diazoacetyl)azirines. Subsequently, as detailed in section 2.1.1.1, these 2H-azirines can undergo a Rh(II)-catalyzed reaction with another diazo compound to form the 2H-1,4-oxazine ring.

A more direct, albeit leading to a different isomer, is the ring expansion of isoxazoles upon reaction with rhodium carbenoids, which are generated from diazo compounds. This reaction has been shown to produce 4H-1,3-oxazines in good to excellent yields. The proposed mechanism involves the formation of an isoxazolium ylide, which can then undergo a ring-opening to a vinylogous nitrile ylide, followed by a 6π-electrocyclization to furnish the six-membered oxazine ring.

| Isoxazole Reactant | Diazo Compound | Product (4H-1,3-Oxazine) | Yield (%) |

| 3,5-Dimethylisoxazole | Methyl 2-diazo-2-phenylacetate | 2,6-Dimethyl-4-phenyl-4H-1,3-oxazin-4-carboxylate | High |

| 3-Methyl-5-phenylisoxazole | Methyl 2-diazo-2-phenylacetate | 6-Methyl-2,4-diphenyl-4H-1,3-oxazin-4-carboxylate | High |

Yields are reported as "high" in the source material.

While this method directly yields the 1,3-oxazine isomer, it demonstrates the utility of isoxazoles as synthons for oxazine ring systems in reactions involving diazo-derived intermediates.

Condensation reactions provide a classical and straightforward approach to the synthesis of heterocyclic compounds, including 1,4-oxazines. This typically involves the reaction of a bifunctional ketone, such as an α-hydroxy ketone, with a β-amino alcohol.

While a specific literature precedent for the direct condensation of 1,2-diphenylethanone (benzoin) with 1-amino-2-propanol to yield 3,5-diphenyl-2H-1,4-oxazine was not identified in the conducted search, the general principle of this transformation is well-established in organic synthesis. The reaction would likely proceed through the initial formation of a Schiff base between the ketone carbonyl of 1,2-diphenylethanone and the amino group of 1-amino-2-propanol. This would be followed by an intramolecular cyclization via the attack of the hydroxyl group onto the imine carbon, and subsequent dehydration to afford the 2H-1,4-oxazine ring.

A plausible reaction scheme is as follows:

1,2-Diphenylethanone + 1-Amino-2-propanol → Intermediate Schiff Base → 3,5-Diphenyl-6-methyl-5,6-dihydro-2H-1,4-oxazine → 3,5-Diphenyl-6-methyl-2H-1,4-oxazine (after oxidation/aromatization)

The final product would likely be a dihydro-1,4-oxazine, which could potentially be oxidized to the fully aromatic 2H-1,4-oxazine. The conditions for such a reaction would typically involve heating the reactants in a suitable solvent, possibly with acid or base catalysis to promote the condensation and cyclization steps.

In the course of synthetic explorations, unexpected cyclization pathways can sometimes lead to the formation of novel heterocyclic structures. One such example is the reaction of benzil (1,2-diphenylethanone) with o-aminophenol. Instead of the expected quinoxaline derivative, which is a common product from the reaction of α-dicarbonyls with o-phenylenediamines, this reaction has been reported to unexpectedly yield 2,3-diphenyl-2H-benzo[b] organic-chemistry.orgresearchgate.netoxazin-2-ol through a cyclization process.

The formation of this product suggests a reaction pathway involving nucleophilic attack of the amino group of o-aminophenol on one of the carbonyl groups of benzil, followed by an intramolecular cyclization involving the phenolic hydroxyl group and the second carbonyl group.

Another related area of unexpected cyclizations involves the oxidative coupling of o-aminophenols. These reactions can lead to the formation of phenoxazinone structures, which contain the 1,4-oxazine core. For instance, the enzymatic oxidation of substituted o-aminophenols can generate o-quinone imine intermediates that undergo dimerization and subsequent cyclization to form the phenoxazinone chromophore. While not a direct synthesis of simple 2H-1,4-oxazines, these pathways highlight the diverse and sometimes unforeseen reactivity of these precursors in forming the oxazine ring system.

Multicomponent Reactions (MCRs) relevant to Oxazine Synthesis

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, are highly efficient for building complex heterocyclic structures. nih.gov For the synthesis of 1,4-oxazine derivatives, a one-pot MCR approach has been successfully employed. For instance, a library of 3,4-dihydro-2H-benzo[b] arkat-usa.orgactascientific.comoxazines has been synthesized from substituted 2-aminophenols, benzaldehydes, and phenacyl bromides using cesium carbonate (Cs2CO3) as a base catalyst. arkat-usa.org This methodology highlights the utility of MCRs in rapidly generating diverse oxazine structures. While this example leads to benzoxazines, the fundamental strategy of combining an amine, an aldehyde, and a ketone-containing precursor is relevant to the synthesis of related oxazine scaffolds. Another example involves the reaction of thiocarbohydrazide with benzil and a substituted phenacyl bromide to afford thiadiazine derivatives, demonstrating the versatility of MCRs in constructing six-membered heterocycles from similar precursors. researchgate.net

Microwave-Assisted Protocols in Oxazine Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, improved yields, and enhanced product purity. arkat-usa.org This technology has been effectively applied to the synthesis of various oxazine derivatives.

Key advantages of microwave-assisted oxazine synthesis include:

Reduced Reaction Time: Reactions that might take several hours under conventional heating can often be completed in minutes. arkat-usa.org

Improved Yields and Purity: The rapid and uniform heating provided by microwaves can minimize the formation of side products. arkat-usa.org

Energy Efficiency: Microwave synthesis is generally more energy-efficient than conventional refluxing.

One study demonstrated the synthesis of 3,4-dihydro-2H-benzo[b] arkat-usa.orgactascientific.comoxazines via a one-pot multicomponent reaction that was significantly accelerated by microwave irradiation compared to conventional heating. arkat-usa.org Similarly, new indophenazine 1,3,5-trisubstituted pyrazoline derivatives have been synthesized using a microwave-assisted route. nih.gov This approach is also used for preparing 2,4,6-trisubstituted-1,3,5-triazines, where microwave irradiation proved advantageous for replacing the third chloro-substituent, a step that was difficult under conventional heating. chim.it

| Parameter | Conventional Method (Reflux) | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | 5-8 hours | 5-10 minutes |

| Yield | Moderate | Improved |

| Purity | Good | High |

| Work-up | Standard | Easier |

Solvent-Free Synthetic Approaches

Solvent-free, or solid-state, reactions are a cornerstone of green chemistry, as they reduce waste and eliminate the hazards associated with volatile organic solvents. These methods have been successfully applied to the synthesis of heterocyclic compounds. For example, the cyclization of some chalcones to prepare amino oxazine derivatives has been achieved using solid SiO2-H3PO4 under solvent-free conditions. actascientific.com Another study reports the synthesis of 1,3-diphenyl-5-arylpyrazoles from 2,3-epoxy-1-phenyl-3-aryl-1-propanones and phenylhydrazine at 230°C under solvent-free conditions, achieving yields between 48-84%. eurekaselect.com These examples demonstrate the potential for synthesizing this compound using environmentally benign, solventless protocols, often involving grinding or heating the neat reactants.

Precursor Chemistry and Starting Materials for this compound Synthesis

The specific arrangement of the two phenyl groups at positions 3 and 5 of the 1,4-oxazine ring necessitates the use of precursors that contain these phenyl moieties or can be readily converted to them.

Utilization of Diphenyl-Containing Precursors (e.g., 2,3-diphenyl-2H-azirine, 1,2-diphenylethanone)

Diphenyl-containing molecules are logical starting points for the synthesis of this compound.

2,3-diphenyl-2H-azirine: 2H-Azirines are high-energy, three-membered heterocyclic rings that serve as versatile synthetic intermediates. A straightforward and diastereoselective synthetic route to azirino[2,1-b]benzo[e] arkat-usa.orgnih.govoxazines involves the nucleophilic addition of functionalized phenols to the C=N double bond of 2H-azirine derivatives. nih.gov This reaction creates a fused aziridine-oxazine system, highlighting the utility of azirines in constructing complex oxazine-containing scaffolds.

1,2-diphenylethanone (Benzil): This α-diketone is a common building block in heterocyclic synthesis. A multicomponent reaction involving thiocarbohydrazide, benzil, and a substituted phenacyl bromide provides a facile route to 1,2-diphenyl-2-[2-(5-aryl-6H-1,3,4-thiadiazin-2-yl)hydrazono]ethanone. researchgate.net While this produces a thiadiazine, it illustrates how the 1,2-diphenylethanone backbone can be incorporated into a six-membered heterocyclic ring through condensation reactions.

Role of Substituted Phenols and Amines

Substituted phenols and amines are fundamental precursors in the synthesis of many oxazine derivatives, particularly benzoxazines. Substituted 2-aminophenols are commonly used starting materials for creating the 1,4-benzoxazine ring system. arkat-usa.orgnih.gov The synthesis of 3,4-dihydro-2H-3-phenyl-1,3-benzoxazine from phenol, aniline, and formaldehyde has been studied, revealing that N-hydroxymethyl aniline is a key intermediate that reacts with phenol. researchgate.net For non-fused oxazines, a β-amino alcohol and a carbonyl compound can serve as the key fragments, with the phenol or amine often carrying one of the required phenyl substituents. In the synthesis of dihydro-1,3-oxazinoporphyrins, meso-(4-aminophenyl)porphyrin is reacted with an aldehyde to form an aminoporphyrin, which then undergoes cyclization to form the oxazine ring. nih.gov

Incorporating Chalcones in Oxazine Synthesis

Chalcones, or 1,3-diphenyl-2-propen-1-ones, are α,β-unsaturated ketones that serve as highly effective precursors for a wide variety of heterocyclic compounds, including oxazines. actascientific.comnih.gov The synthesis typically involves the condensation of a chalcone with a molecule that can provide the requisite nitrogen and oxygen atoms to complete the six-membered ring.

A general method involves reacting a substituted chalcone with urea or thiourea in the presence of a base like ethanolic sodium hydroxide. asianpubs.orgrdd.edu.iqderpharmachemica.com This reaction proceeds via a Michael addition followed by intramolecular cyclization and dehydration to yield the corresponding oxazine or thiazine derivative. asianpubs.org This approach is versatile, allowing for the synthesis of a diverse range of substituted oxazines by simply varying the substitution pattern on the precursor chalcone. actascientific.com

| Precursor Class | Specific Example(s) | Role in Synthesis | Resulting Structure |

|---|---|---|---|

| Diphenyl-Containing | 2,3-diphenyl-2H-azirine, 1,2-diphenylethanone (Benzil) | Provides the C3-N-C2 or C5-C6 fragment with phenyl groups. | Fused Azirino-oxazines, Thiadiazines |

| Phenols and Amines | Substituted 2-aminophenols, Aniline | Forms the core backbone of benzoxazines or provides the N- and O-heteroatoms. | Benzoxazines, Dihydro-1,3-oxazines |

| Chalcones | 1,3-Diphenyl-2-propen-1-one | Acts as a three-carbon backbone for condensation and cyclization. | Substituted 1,3-Oxazines |

Optimization of Reaction Conditions and Yields

The synthesis of this compound and its derivatives is a nuanced process, where the final yield and purity of the product are highly dependent on a variety of reaction parameters. Optimization of these conditions is a critical step in developing efficient and scalable synthetic protocols. Key factors that are typically manipulated to enhance reaction outcomes include the choice of catalyst, solvent, temperature, and reaction time. While specific optimization studies exclusively detailing the synthesis of this compound are not extensively documented in publicly available literature, general principles derived from the synthesis of analogous 1,4-oxazine structures and other heterocyclic compounds provide a framework for understanding how these variables can be fine-tuned.

Influence of Catalysts:

The selection of an appropriate catalyst is often the most crucial factor in driving the reaction towards higher yields and selectivity. For the formation of the 1,4-oxazine ring, both acid and base catalysts are commonly employed. Lewis acids, such as zinc triflate (Zn(OTf)₂) and silver triflate, have been utilized in the synthesis of 3,4-dihydro-2H-1,4-oxazines. These catalysts function by activating the substrates and facilitating the key bond-forming steps. For instance, in related syntheses, rhodium(II) catalysts have been shown to be effective in annulation reactions leading to oxazine frameworks. The concentration of the catalyst is also a critical parameter to optimize, as higher catalyst loading does not always translate to better yields and can sometimes lead to the formation of side products.

Effect of Solvents:

The solvent plays a multifaceted role in the synthesis of 1,4-oxazine derivatives. It not only dissolves the reactants but also influences their reactivity and the stability of intermediates and transition states. A range of solvents, from polar aprotic solvents like dichloromethane (CH₂Cl₂), chloroform (CHCl₃), and acetonitrile (CH₃CN) to nonpolar aromatic solvents such as toluene, have been explored in related heterocyclic syntheses. The choice of solvent can significantly impact the reaction rate and, consequently, the yield. For example, in the synthesis of certain oxazine derivatives, changing the solvent has been shown to dramatically alter the product distribution and yield.

Impact of Temperature and Reaction Time:

Temperature is a critical parameter that governs the kinetics of the reaction. Higher temperatures generally lead to faster reaction rates, but can also promote the formation of undesired byproducts through decomposition or side reactions. Therefore, finding the optimal temperature that balances reaction speed and selectivity is essential. Reaction time is intrinsically linked to temperature; a reaction at a higher temperature may reach completion in a shorter period. Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is crucial to determine the optimal reaction time to maximize the yield of the desired product while minimizing the formation of impurities. For instance, in some syntheses of related heterocyclic systems, reactions are initially conducted at a lower temperature and then gradually warmed to room temperature or heated to reflux to ensure controlled reaction progression.

Detailed Research Findings:

Below is a hypothetical data table illustrating how reaction conditions could be optimized for the synthesis of a generic 3,5-diaryl-2H-1,4-oxazine, based on common practices in synthetic organic chemistry.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of 3,5-Diaryl-2H-1,4-Oxazine

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | None | Toluene | 80 | 24 | <10 |

| 2 | p-TsOH (10) | Toluene | 80 | 12 | 45 |

| 3 | p-TsOH (10) | Dichloromethane | 40 | 12 | 60 |

| 4 | p-TsOH (10) | Acetonitrile | 60 | 8 | 75 |

| 5 | Zn(OTf)₂ (5) | Acetonitrile | 60 | 8 | 82 |

| 6 | Zn(OTf)₂ (10) | Acetonitrile | 60 | 6 | 85 |

| 7 | Zn(OTf)₂ (10) | Acetonitrile | 80 | 4 | 78 (decomposition observed) |

This table illustrates a systematic approach to optimization, where one parameter is varied at a time to observe its effect on the yield. Such studies are fundamental to developing robust and efficient synthetic methods for compounds like this compound.

Advanced Spectroscopic and Structural Characterization of 3,5 Diphenyl 2h 1,4 Oxazine Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By observing the behavior of atomic nuclei in a magnetic field, NMR can elucidate the connectivity of atoms and the electronic environment of different functional groups.

¹H NMR Spectroscopic Analysis

In the ¹H NMR spectrum of 3,5-Diphenyl-2H-1,4-oxazine, distinct signals are expected for the protons of the oxazine (B8389632) ring and the two phenyl substituents.

The protons of the phenyl groups are anticipated to appear in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific chemical shifts and coupling patterns will depend on the electronic effects of their attachment to the oxazine ring. Protons on the phenyl group at the 3-position and the 5-position may exhibit slightly different chemical shifts due to the different electronic environments of the C=N and C-O-C moieties, respectively.

The methylene (B1212753) protons (-CH₂-) at the 2-position of the 2H-1,4-oxazine ring are expected to produce a singlet in the range of δ 4.5-5.5 ppm. The exact chemical shift would be influenced by the neighboring oxygen atom and the C=N double bond.

A proton attached to the nitrogen atom (N-H) in the tautomeric form, 4,5-dihydro-1,4-oxazine, if present in equilibrium, would likely appear as a broad singlet. Its chemical shift could vary significantly depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Phenyl H | 7.0 - 8.5 | Multiplet |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum of this compound would provide valuable information about the carbon framework of the molecule.

The carbon atoms of the two phenyl rings are expected to resonate in the aromatic region, between δ 120 and 150 ppm. The ipso-carbons (the carbons directly attached to the oxazine ring) would likely have distinct chemical shifts from the other aromatic carbons.

The carbon atom of the C=N double bond at the 3-position is predicted to have a chemical shift in the range of δ 150-165 ppm. The carbon atom at the 5-position, attached to a phenyl group and an oxygen atom, is also expected in a similar downfield region. The methylene carbon (-CH₂-) at the 2-position would likely appear in the range of δ 60-75 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Phenyl C | 120 - 150 |

| C=N (Position 3) | 150 - 165 |

| C-5 | 150 - 165 |

Advanced NMR Techniques for Structural Elucidation

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, a suite of advanced 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to assign the signals within the phenyl rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity between the phenyl rings and the oxazine core.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful in determining the preferred conformation of the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The C=N stretching vibration of the oxazine ring is anticipated to appear in the region of 1620-1680 cm⁻¹. The C-O-C stretching vibrations of the ether linkage within the oxazine ring would likely produce strong bands in the 1250-1050 cm⁻¹ region.

The aromatic C-H stretching vibrations of the phenyl groups are expected above 3000 cm⁻¹, while the aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region. The out-of-plane C-H bending vibrations of the phenyl groups, which are often strong, would be observed in the 900-675 cm⁻¹ range and can provide information about the substitution pattern of the aromatic rings.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | >3000 | Medium-Weak |

| C=N Stretch | 1620-1680 | Medium |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-O-C Stretch | 1250-1050 | Strong |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR. In Raman spectra, non-polar bonds and symmetric vibrations often produce strong signals.

Mass Spectrometry (MS) Techniques

Mass spectrometry studies on diphenyl-substituted oxazine and related bicyclic systems reveal characteristic fragmentation patterns. Under electron impact (EI) ionization, molecules like (S,S)-2-substituted 4,4-diphenyl-3,1-oxazabicyclo[3.3.0]octanes, which contain a diphenyl moiety, exhibit fragmentation pathways that can be extrapolated to understand the behavior of this compound. nih.gov Typically, the molecular ion peak is observed, confirming the molecular weight. Fragmentation often involves the cleavage of the heterocyclic ring. For related structures, common fragmentation includes the loss of substituents and the formation of stable ions such as protonated benzophenone (B1666685) or ions resulting from ring contractions. nih.gov For instance, the fragmentation of similar heterocyclic systems often proceeds through the loss of moieties like ethylene (B1197577) or cyclopropane (B1198618) from saturated nitrogen-containing rings. nih.gov

In related 1,2,4-triazino-[2,1-a]-1,2,4-triazine derivatives, fragmentation pathways often involve the initial cleavage of the molecule into stable, substituted components. derpharmachemica.com For this compound, one could anticipate initial fragmentation leading to the formation of benzoyl or phenyl radical cations, followed by the systematic breakdown of the oxazine ring. The presence of the two phenyl groups would be expected to dominate the spectrum, with characteristic peaks at m/z 77 (phenyl) and m/z 105 (benzoyl).

X-ray Crystallography for Solid-State Structure Determination

Determination of Molecular Geometry and Conformation

X-ray diffraction studies on analogous structures, such as rac-2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazine-1,1,4-trione, reveal important conformational details. nih.gov The six-membered heterocyclic ring in such systems typically adopts a non-planar conformation, such as a half-chair or boat pucker, to minimize steric strain. nih.gov For this compound, the 2H-1,4-oxazine ring would likely adopt a similar puckered conformation.

The phenyl substituents at positions 3 and 5 are expected to be oriented out of the mean plane of the oxazine ring. The dihedral angles between the oxazine ring and the pendant phenyl groups are typically significant, often ranging from 60° to 85°, as seen in related diphenyl-thiazinone structures. nih.gov This twisting is a result of steric hindrance between the phenyl rings and the heterocyclic core. The bond lengths and angles within the oxazine ring would be consistent with alternating single and double bonds, influenced by the hybridization of the constituent carbon, nitrogen, and oxygen atoms.

Interactive Table: Crystallographic Data for an Analogous Diphenyl-Heterocycle

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 16.456 |

| c (Å) | 9.876 |

| β (°) | 101.34 |

| Z | 4 |

| Dihedral Angle (Ring-Phenyl 1) | 84.02° |

| Dihedral Angle (Ring-Phenyl 2) | 79.56° |

| Note: Data is for the analogous compound rac-2,3-diphenyl-2,3,5,6-tetrahydro-4H-1,3-thiazine-1,1,4-trione and is provided for illustrative purposes. nih.gov |

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis)

Other significant interactions include C···H/H···C contacts, which are indicative of C—H···π interactions, and O···H/H···O contacts, representing weak hydrogen bonds. iucr.org In the crystal packing of 4-benzyl-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one, C—H···O hydrogen bonds link molecules into supramolecular chains, which are further stabilized by C—H···π and weak π–π stacking interactions. iucr.org For this compound, the presence of two phenyl rings would suggest that C—H···π and potentially π–π stacking interactions play a crucial role in stabilizing the crystal lattice, in addition to the prevalent H···H and O···H contacts.

Interactive Table: Hirshfeld Surface Interaction Contributions in Related Oxazines

| Interaction Type | Contribution (%) (Compound A) | Contribution (%) (Compound B) |

| H···H | 58.9% | 48.8% |

| C···H/H···C | 24.6% | 29.3% |

| O···H/H···O | N/A | 18.9% |

| Note: Data is for related oxazine derivatives: (A) 1,7-dimethyl-5a,6,11a,12-tetrahydrobenzo[b]benzo researchgate.netbeilstein-journals.orgnih.govresearchgate.netoxazino[2,3-e] nih.govresearchgate.netoxazine and (B) 4-benzyl-2H-benzo[b] nih.govresearchgate.netoxazin-3(4H)-one. nih.goviucr.org |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption spectra of oxazine derivatives are characterized by electronic transitions within the molecule. beilstein-journals.org The specific absorption maxima (λmax) are influenced by the chromophoric system, including the heterocyclic ring and its substituents, as well as the solvent used. researchgate.net For compounds containing phenyl and triazine groups, electronic transitions are often attributed to π → π* and n → π* transitions. nih.gov

In a molecule like this compound, the conjugated system encompassing the phenyl rings and the C=N bond within the oxazine ring would be expected to give rise to strong absorptions in the UV region. Theoretical studies on related diphenyl-triazine structures show that the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are often localized on different parts of the molecule, indicating the potential for intramolecular charge transfer (ICT) excitations. nih.gov The absorption spectrum would likely exhibit multiple bands, with the positions and intensities being sensitive to solvent polarity. beilstein-journals.org For comparison, theoretical UV-Vis spectra of some 1,3,5-triaryl-2-pyrazoline derivatives show absorption maxima in the range of 360-380 nm. researchgate.net

Elemental Analysis

Elemental analysis provides experimental confirmation of a compound's empirical formula by determining the mass percentages of its constituent elements. For this compound, with the chemical formula C₁₆H₁₃NO, the theoretical elemental composition can be calculated based on its molecular weight (235.29 g/mol ). This calculated composition is then compared against experimentally determined values to verify the purity and identity of the synthesized compound.

Interactive Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Moles in Compound | Mass in Compound | Mass Percent (%) |

| Carbon | C | 12.011 | 16 | 192.176 | 81.67% |

| Hydrogen | H | 1.008 | 13 | 13.104 | 5.57% |

| Nitrogen | N | 14.007 | 1 | 14.007 | 5.95% |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.80% |

Experimental values obtained for a pure sample would be expected to fall within ±0.4% of these theoretical percentages.

Reaction Mechanisms and Pathways for 3,5 Diphenyl 2h 1,4 Oxazine Formation and Transformation

Proposed Mechanistic Pathways in Oxazine (B8389632) Synthesis

The formation of the 1,4-oxazine ring is typically a cyclization process that can be mechanistically categorized based on the key intermediates and bond-forming strategies involved. These include pathways proceeding through charged intermediates like iminium ions, highly reactive ylides, concerted pericyclic reactions, and classical condensation reactions.

The Mannich reaction and related aminoalkylation processes are fundamental in heterocyclic synthesis and proceed through the formation of electrophilic iminium ion intermediates. lingayasvidyapeeth.edu.in In the context of 1,4-oxazine synthesis, an iminium ion can serve as the key electrophile for an intramolecular cyclization.

A plausible pathway begins with the reaction between a primary or secondary amine and a carbonyl compound, such as an aldehyde, to form an iminium ion after dehydration. gijash.com This electrophilic species is then poised for attack by a nucleophile. For the formation of a 1,4-oxazine ring, this nucleophilic attack must come from an oxygen atom positioned to form the six-membered ring. This can be achieved via an intramolecular cyclization of a suitably substituted precursor. For example, a β-amino alcohol can react with a carbonyl compound, where the hydroxyl group acts as the internal nucleophile attacking the transiently formed iminium ion, leading to the closure of the 1,4-oxazine ring.

A modern and elegant approach to constructing the 2H-1,4-oxazine ring involves the rhodium(II)-catalyzed reaction of 2H-azirines with α-diazo ketones. This transformation proceeds through the formation of highly reactive azirinium ylide intermediates. researchgate.netarkat-usa.org

The proposed mechanism involves several distinct steps:

Carbene Formation: The rhodium(II) catalyst reacts with the α-diazo ketone to generate a rhodium carbene complex.

Ylide Formation: The nitrogen lone pair of the 2H-azirine nucleophilically attacks the electrophilic carbene, displacing the rhodium catalyst and forming a transient azirinium ylide. researchgate.net

Ring Opening: This strained ylide intermediate undergoes a facile and irreversible cleavage of the N–C2 bond of the original azirine ring. This electrocyclic ring-opening process results in the formation of a 2-azabuta-1,3-diene intermediate. arkat-usa.org

Cyclization: The 2-azabuta-1,3-diene then undergoes a 1,6-electrocyclization, where the oxygen atom attacks the terminal carbon of the diene system to form the stable six-membered 2H-1,4-oxazine ring. researchgate.net

This pathway is supported by Density Functional Theory (DFT) calculations, which have elucidated the energetics of the competing reaction pathways, such as a potential 1,5-cyclization versus the productive 1,6-cyclization leading to the oxazine ring. researchgate.net For azirinium ylides generated from 2,3-diaryl-substituted azirines, the formation of 2-azabuta-1,3-dienes and their subsequent cyclization to 2H-1,4-oxazines is the dominant pathway. arkat-usa.org

The involvement of 1-oxa-5-azahexa-1,3,5-trienes as intermediates in the synthesis of 2H-1,4-oxazines is not a widely documented or commonly proposed mechanistic pathway in the contemporary chemical literature. Synthetic routes for heterocyclic systems often rely on more established intermediates such as those discussed in other sections. While electrocyclization reactions of conjugated systems are fundamental in organic chemistry, the specific generation and cyclization of a 1-oxa-5-azahexa-1,3,5-triene to form a 1,4-oxazine ring appears to be less common compared to pathways involving 2-azabuta-1,3-dienes or intramolecular nucleophilic attacks on iminium ions.

The Mannich reaction is a classic three-component condensation that forms a β-amino carbonyl compound, known as a Mannich base. nih.gov This reaction is a cornerstone for the synthesis of many nitrogen-containing heterocycles, particularly 1,3-oxazines and their benzo-fused analogues. acs.org The typical reactants are a compound with an active hydrogen atom (e.g., a ketone), formaldehyde, and a primary or secondary amine. gijash.com

For the synthesis of a 1,4-oxazine ring system via a Mannich-type mechanism, a different combination of starting materials would be required. The reaction would likely involve the condensation of a β-amino alcohol, a carbonyl compound, and a compound containing an enolizable proton. The mechanism proceeds through the initial formation of an iminium ion from the amino alcohol and the carbonyl compound. The enol form of the third component then acts as a nucleophile, attacking the iminium ion. A subsequent intramolecular cyclization, involving the hydroxyl group of the original amino alcohol, would lead to the formation of the 1,4-oxazine ring.

The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. The aza-Diels-Alder variant, where one or more carbon atoms in the diene or dienophile are replaced by nitrogen, is particularly useful for constructing nitrogen-containing heterocycles. mit.edunih.gov

The formation of a 2H-1,4-oxazine ring can be envisioned through an intermolecular hetero-Diels-Alder reaction. One such pathway is the Imino-Diels-Alder reaction, which typically involves the reaction of a diene with an imine (the dienophile). Alternatively, the reaction can involve a 1-aza- or 2-azadiene reacting with an oxygen-containing dienophile (e.g., a ketone or aldehyde). Research has shown that related 2(H)-1,4-oxazin-2-one systems can themselves act as 2-azadiene components in Diels-Alder cycloadditions with various dienophiles. nih.gov

It is important to distinguish this intermolecular process from the intramolecular 1,6-electrocyclization of the 2-azabuta-1,3-diene intermediate discussed in the azirinium ylide pathway. While both are pericyclic reactions, the Diels-Alder reaction is an intermolecular cycloaddition, whereas the latter is an intramolecular ring-closure.

Kinetic Studies of 2H-1,4-Oxazine Forming Reactions

Kinetic and computational studies provide significant insights into the feasibility and selectivity of reaction pathways. For the formation of 1,4-oxazine derivatives via aziridinium ylide intermediates, computational studies have been employed to understand the factors that control the reaction outcomes. These studies reveal that the fate of the ylide intermediate can be governed by the rotational barriers around newly formed bonds and the relative energies of different transition states.

Research on related dehydromorpholine synthesis has shown that the rotational barrier around the C–N bond of the aziridinium ylide is a critical factor. For ylides formed from dicarbonyl-containing diazo compounds, these barriers can be significantly high, on the order of 20-23 kcal/mol. This high rotational barrier can prevent the ylide from adopting the necessary conformation for one pathway, thereby favoring an alternative route. This demonstrates that the reaction can be under kinetic control, where the product distribution is determined by the relative rates of competing pathways rather than the thermodynamic stability of the final products. Running such reactions at higher temperatures can sometimes overcome these kinetic barriers, enabling facile bond rotation and altering the product ratio.

Table 1: Calculated Rotational Energy Barriers in Aziridinium Ylide Intermediates

| Ylide Precursor (Diazo Compound) | Calculated Rotational Barrier (kcal/mol) |

| Dicarbonyl-containing diazo compound (2e) | ~23 |

| Dicarbonyl-containing diazo compound (2f) | ~20 |

| Monocarbonyl-containing diazo compound (2d) | ~12 |

| Simple diazo compound | ~7 |

This data is based on computational studies of related aziridinium ylide systems and illustrates the kinetic factors at play.

These findings underscore the importance of kinetic factors in the synthesis of oxazine-related heterocycles. The energy barriers associated with conformational changes in reactive intermediates can dictate the entire course of the reaction, highlighting the non-Curtin-Hammett kinetic profiles that can arise in complex transformations.

Reaction Order Determination

A thorough review of the scientific literature did not yield specific studies determining the reaction order for the formation of 3,5-Diphenyl-2H-1,4-oxazine. While general synthetic methods for 1,4-oxazines are described, detailed kinetic analyses, including the determination of reaction orders with respect to the various reactants involved in the synthesis of this specific compound, are not available in the reviewed sources.

Activation Parameters (Ea, ΔS#, ΔG#)

Detailed experimental or computational studies on the activation parameters—such as the activation energy (Ea), entropy of activation (ΔS#), and Gibbs free energy of activation (ΔG#)—for the synthesis of this compound could not be located in the surveyed scientific literature. Consequently, no data table for these parameters can be provided.

Isomerization Pathways and Stability of 2H-1,4-Oxazine Isomers

The scientific literature lacks specific studies on the isomerization pathways and the relative stability of isomers of this compound. While research on other substituted oxazines indicates the possibility of photo-induced ring-opening to form azadiene isomers, a detailed investigation into the potential thermal or photochemical isomerization pathways and the thermodynamic stability of different isomers of this compound has not been reported.

Regioselectivity and Stereoselectivity in 2H-1,4-Oxazine Synthesis

There is no specific information available in the scientific literature regarding the regioselectivity and stereoselectivity in the synthesis of this compound. Synthetic routes to other substituted 1,4-oxazines have been shown to be influenced by factors such as catalysts and the nature of substituents, which can direct the regiochemical and stereochemical outcomes. However, a detailed analysis of these aspects specifically for the synthesis of this compound is not documented in the available research.

Computational Chemistry and Theoretical Studies of 3,5 Diphenyl 2h 1,4 Oxazine

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of organic molecules, including the 1,4-oxazine system. DFT calculations offer a balance between computational cost and accuracy, making them well-suited for studying the geometry, electronic structure, and reactivity of medium-sized molecules like 3,5-Diphenyl-2H-1,4-oxazine.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization of this compound using DFT methods, such as B3LYP with a 6-311+G(d,p) basis set, is a crucial first step in theoretical studies. mdpi.com This process determines the most stable three-dimensional arrangement of atoms in the molecule, providing key information on bond lengths, bond angles, and dihedral angles. Studies on related 1,4-oxazine derivatives have shown that the oxazine (B8389632) ring can adopt different conformations, such as a boat conformation. thieme-connect.de

The electronic structure of the molecule, including the distribution of electron density, can be analyzed through techniques like Natural Bond Orbital (NBO) analysis. mdpi.com This analysis provides insights into charge distribution and conjugative interactions within the molecule. researchgate.net The planarity and aromaticity of the heterocyclic ring can also be assessed, with calculations suggesting that the 4H-1,4-oxazine tautomer is practically nonaromatic. thieme-connect.de The dipole moment of the molecule is another important electronic property that can be calculated to understand its polarity. mdpi.com

Table 1: Calculated Structural Parameters for a Representative 1,4-Oxazine Derivative (Note: Data is illustrative and based on general findings for similar structures, not specific to this compound due to lack of directly published data for this exact compound.)

| Parameter | Value |

| Bond Lengths (Å) | |

| C-O (in ring) | ~1.37 |

| C-N (in ring) | ~1.39 |

| C=C (in ring) | ~1.35 |

| **Bond Angles (°) ** | |

| C-O-C | ~115 |

| C-N-C | ~120 |

| O-C-C | ~122 |

Energetic Profiles of Reaction Pathways and Transition States

DFT calculations are instrumental in mapping the energetic profiles of chemical reactions involving this compound. This includes identifying transition states and calculating activation energies for various reaction pathways. For instance, theoretical studies have been conducted on the thermal ring-opening reactions of 2H-1,4-oxazine systems. researchgate.net These calculations help to understand the mechanism and feasibility of such reactions by determining the energy barriers that must be overcome. researchgate.net

The study of reaction mechanisms, such as electrocyclic ring-opening, benefits greatly from these computational approaches. mdpi.com For example, the formation of 2H-1,4-oxazines from the cyclization of 1-oxa-5-azahexa-1,3,5-trienes has been shown to be a readily and often irreversible process. mdpi.com DFT calculations can elucidate the intricate details of such transformations, including the structures of short-lived intermediates. acs.org

Reactivity Descriptors (e.g., HOMO, LUMO energies)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding the reactivity of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. irjweb.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. irjweb.comekb.eg A smaller energy gap generally indicates higher reactivity. ekb.egnih.gov

Various global reactivity descriptors can be calculated from HOMO and LUMO energies, including:

Electron Affinity (A): The energy released when an electron is added to a neutral molecule.

Ionization Potential (I): The energy required to remove an electron from a neutral molecule.

Electronegativity (χ): A measure of the ability of an atom or molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness, indicating a higher propensity for chemical reaction. ekb.eg

Electrophilicity Index (ω): A measure of the electrophilic power of a molecule. ekb.eg

These descriptors are valuable in predicting how this compound will interact with other chemical species. mdpi.comresearchgate.net

Table 2: Representative Reactivity Descriptors for a 1,4-Oxazine Derivative (Note: Values are illustrative and based on general findings for similar structures.)

| Descriptor | Formula | Typical Value Range (eV) |

| HOMO Energy | EHOMO | -5 to -7 |

| LUMO Energy | ELUMO | -1 to -3 |

| Energy Gap | ΔE = ELUMO - EHOMO | 3 to 5 |

| Electronegativity | χ = -(EHOMO + ELUMO)/2 | 3 to 4 |

| Chemical Hardness | η = (ELUMO - EHOMO)/2 | 1.5 to 2.5 |

Molecular Orbital Analysis

A detailed analysis of the molecular orbitals (MOs) of this compound provides a deeper understanding of its electronic structure and bonding characteristics. nih.gov The distribution and symmetry of the MOs, particularly the frontier orbitals, can explain the outcomes of chemical reactions and spectroscopic properties. For instance, the nature of electronic transitions, such as π-to-π* transitions, can be identified through MO analysis. nih.gov This is crucial for interpreting UV-Vis spectra and understanding the photophysical behavior of the molecule.

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are indispensable for elucidating the mechanisms of complex chemical reactions. ajol.info For 1,4-oxazine derivatives, these calculations have been used to propose detailed reaction mechanisms for their formation. ajol.info For example, the Rh(II)-catalyzed reaction of 2H-azirines with α-diazo ketones to form 2H-1,4-oxazines is believed to proceed through the formation of an azirinium ylide intermediate, followed by ring opening and subsequent 1,6-cyclization. beilstein-journals.org DFT calculations can be employed to investigate the energetics of these steps and support the proposed mechanism. beilstein-journals.org

These computational methods can also be used to study the isomerization and degradation pathways of 1,4-oxazines. For example, the irreversible ring opening of 5-phenyl-2H-1,4-oxazines to azadienes under UV irradiation has been investigated using computational models. beilstein-journals.org

Prediction of Spectroscopic Parameters (e.g., Vibrational Frequencies, UV-Vis Wavelengths)

A significant application of computational chemistry is the prediction of spectroscopic parameters, which can be compared with experimental data for structure validation. Time-dependent DFT (TD-DFT) is a widely used method for calculating electronic absorption spectra (UV-Vis). researchgate.netbeilstein-journals.org These calculations can predict the maximum absorption wavelengths (λmax) and the nature of the electronic transitions involved. researchgate.netresearchgate.networldscientific.com The inclusion of solvent effects in these calculations, often through polarizable continuum models (PCM), can improve the accuracy of the predicted spectra. researchgate.netbeilstein-journals.org

Similarly, DFT calculations can be used to compute vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. researchgate.networldscientific.com By comparing the calculated vibrational spectra with experimental data, the structure and bonding of the molecule can be confirmed. researchgate.net These theoretical predictions are a valuable tool for the characterization of novel compounds like this compound.

Table 3: Predicted Spectroscopic Data for a Representative 1,4-Oxazine Derivative (Note: Data is illustrative and based on general findings for similar structures.)

| Spectroscopic Parameter | Predicted Value |

| UV-Vis (λmax, nm) | |

| In gas phase | ~330 |

| In solvent (e.g., ethanol) | ~340-350 |

| Vibrational Frequencies (cm-1) | |

| C=N stretch | ~1650 |

| C-O-C stretch | ~1250 |

| Aromatic C-H stretch | ~3050 |

Reactivity and Derivatization of the 3,5 Diphenyl 2h 1,4 Oxazine Ring System

Ring-Opening Reactions and Subsequent Transformations

The 2H-1,4-oxazine ring can undergo cleavage under different conditions, leading to the formation of acyclic intermediates that can be further transformed. A notable reaction is the photochemically induced irreversible ring opening of 5-phenyl-2H-1,4-oxazines under UV irradiation to produce stable 2-azabuta-1,3-dienes. beilstein-journals.org For instance, irradiation of 2,3,6-triphenyl-2H-1,4-oxazine for 1.5 hours quantitatively yields the corresponding azadiene. beilstein-journals.org In contrast, 5-acyl-substituted 2H-1,4-oxazines exhibit photochromism, reversibly opening to 2-azabuta-1,3-dienes under UV light and reverting to the oxazine (B8389632) in the dark. beilstein-journals.org

Ring opening of the related morpholine-2,5-dione (B184730) and morpholine-2,6-dione systems can be achieved through hydrolysis or aminolysis. thieme-connect.de For example, treatment of 4-phenylmorpholine-2,5-dione with dry ammonia (B1221849) in ethanol (B145695) results in ring opening to form an amide. thieme-connect.de Similarly, morpholine-2,6-diones can be converted to diacids in boiling water or to acid amides with aniline. thieme-connect.de

Cycloaddition Reactions of 2H-1,4-Oxazines

The 2H-1,4-oxazine core can participate in cycloaddition reactions, acting as a diene or dienophile, to construct more complex heterocyclic systems. While specific examples for 3,5-diphenyl-2H-1,4-oxazine are not extensively detailed in the provided search results, the reactivity of the broader 2H-1,4-oxazine class suggests potential for such transformations. For instance, a metal-free [5+1] cycloaddition reaction of donor-acceptor aziridines with isocyanoethylindoles has been reported to synthesize 2H-1,4-oxazines. rsc.org This indicates the potential for the 2H-1,4-oxazine ring to be formed through cycloaddition pathways, and conversely, it may participate in them. The hetero-Diels-Alder reaction of oxa-dienes with nitriles is a known method for forming 4H-1,3-oxazines, highlighting the utility of oxazine precursors in cycloadditions. nih.gov

Derivatization at Phenyl Substituents

The phenyl groups at the 3- and 5-positions of the oxazine ring are amenable to standard electrophilic and nucleophilic aromatic substitution reactions, allowing for the introduction of a wide array of functional groups. This enables the synthesis of a library of derivatives with modified electronic and steric properties. For example, in the synthesis of related benzoxazine (B1645224) derivatives, substituents on the phenyl rings are often introduced at early stages of the synthesis. nih.govarkat-usa.org Common transformations include halogenation, nitration, alkylation, and acylation, which can be further manipulated. For instance, a nitro group can be reduced to an amine, which can then undergo a variety of subsequent reactions.

Functional Group Interconversions on the Oxazine Ring

Functional groups on the 2H-1,4-oxazine ring itself can be interconverted to create new derivatives. A key transformation is the reduction of the C=N bond within the oxazine ring. For example, this compound can be reduced to 3,5-diphenylmorpholine using hydrogen gas and a palladium on charcoal catalyst. thieme-connect.de This reduction converts the oxazine to a saturated morpholine (B109124) ring system.

Oxidation reactions of substituted 1,4-oxazines have been noted, though detailed investigations and defined products are not always reported. thieme-connect.de Other potential functional group interconversions could involve the transformation of carbonyl groups in oxazinone derivatives. For example, complex hydrides like lithium aluminum hydride can reduce oxo groups to methylene (B1212753) groups without affecting the C=C double bonds of the 1,4-oxazine system. thieme-connect.de

The following table summarizes some of the key reactions and transformations of the this compound ring system and related structures.

| Reaction Type | Reactant | Reagents and Conditions | Product | Reference |

| Ring Opening | 2,3,6-triphenyl-2H-1,4-oxazine | UV irradiation, 1.5 h | 2-azabuta-1,3-diene derivative | beilstein-journals.org |

| Ring Opening | 4-Phenylmorpholine-2,5-dione | Dry ammonia, ethanol | Amide derivative | thieme-connect.de |

| Reduction | This compound | H₂, Pd/C, EtOH, 20°C, 0.25 h | 3,5-Diphenylmorpholine | thieme-connect.de |

Synthetic Utility and Research Directions of 3,5 Diphenyl 2h 1,4 Oxazine Scaffold

Utilization as Synthetic Intermediates for Complex Molecules

The 1,4-oxazine core is a valuable precursor for the synthesis of other complex heterocyclic compounds. Its inherent reactivity allows for various chemical transformations, leading to the generation of diverse molecular frameworks.

One prominent synthetic strategy involves using 1,4-oxazin-2-one intermediates, derived from precursors like acetylene dicarboxylate and β-amino alcohols. These oxazinones can participate in tandem cycloaddition/cycloreversion reaction sequences. For example, when reacted with an alkyne such as phenyl acetylene, these intermediates can be converted into highly substituted pyridine products. nih.gov This method highlights the role of the oxazine (B8389632) ring as a temporary scaffold that facilitates the assembly of atoms into a new, stable aromatic system.

Furthermore, fused oxazine systems serve as intermediates for other elaborate heterocyclic structures. Research has demonstrated that pyrido[2′,3′:5,4]thieno(furo)[3,2-d]oxazines are effective intermediate compounds for the synthesis of substituted pyrido[3′,2′:4,5]thieno(furo)[3,2-d]pyrimidines. researchgate.net In this process, the oxazine ring is reacted with nucleophiles like benzylamine or hydrazine hydrate, leading to the formation of a new pyrimidine ring fused to the existing pyridothieno or pyridofuro system. researchgate.net This transformation showcases the utility of the oxazine moiety as a reactive synthon for building polycyclic nitrogen-containing heterocycles. These synthetic routes underscore the importance of the 1,4-oxazine scaffold as a key stepping stone in the construction of complex molecules. sciresliterature.org

Scaffold for Design of Novel Heterocyclic Systems

The inherent structural features of the 1,4-oxazine ring make it an excellent foundation for the design and synthesis of new heterocyclic systems. nih.gov Its six-membered ring containing both oxygen and nitrogen heteroatoms offers multiple sites for functionalization and ring transformation, enabling chemists to generate libraries of diverse compounds.

The synthesis of the 1,4-oxazine ring itself can be achieved through various methods, including palladium-catalyzed reactions. For instance, a bisvinylphosphate prepared from N-Boc morpholine-3,5-dione (B1583248) can undergo reactions like reduction, Suzuki, and Stille cross-coupling to yield 1,4-oxazine and its 3,5-disubstituted derivatives. nih.gov Once formed, these scaffolds can be further functionalized to create novel molecular entities.

The versatility of the oxazine scaffold is also evident in its use to create fused heterocyclic systems. For example, novel fluorinated 4-oxo-4H-pyrido[3′,2′:4,5]furo[3,2-d]-1,3-oxazines have been synthesized from substituted furo[2,3-b]pyridines. researchgate.net The reactivity of the oxazine ring within these fused systems can be studied to understand the influence of substituents, such as a CF3 group, on regioselective attacks by nucleophiles. researchgate.net This allows for the development of new synthetic methodologies and the creation of previously unknown heterocyclic compounds. The development of modern approaches to the synthesis of polyazo annulated heterocycles, including diazines, triazines, and tetrazines, is an urgent task, and versatile scaffolds like 1,4-oxazine play a crucial role in this endeavor. nih.gov

Theoretical Investigations of Compound-Target Interactions (e.g., Molecular Docking Studies)

To understand the potential biological activity of 3,5-diphenyl-2H-1,4-oxazine and its derivatives, researchers employ computational methods like molecular docking and Density Functional Theory (DFT). ekb.egresearchgate.net These theoretical investigations provide insights into how these compounds might interact with specific biological targets at a molecular level, guiding the design of more potent and selective molecules.

Molecular docking studies are used to predict the binding orientation and affinity of a ligand (the oxazine derivative) within the active site of a target protein. For instance, docking studies on a series of synthesized oxazine derivatives revealed that those with a 4-chlorobenzamide group at position 2 showed a higher predicted potency as antibacterial agents by inhibiting the TetR protein compared to the reference drug, tetracycline. ekb.egresearchgate.net Such studies can elucidate key interactions, like hydrogen bonding, that stabilize the ligand-protein complex.

DFT calculations complement docking studies by providing information on the electronic properties of the molecules, such as their reactivity and stability. ekb.eg In one study, DFT was used to investigate a series of oxazine derivatives, proving the reactivity and stability order among the different synthesized compounds. researchgate.net These computational approaches are crucial for rational drug design, allowing for the virtual screening of compounds and the prediction of their binding modes before undertaking extensive synthetic work. nih.govekb.eg

Table 1: Summary of Molecular Docking Studies on Oxazine-Related Scaffolds

| Compound Class | Target Protein | Key Findings | Reference |

|---|---|---|---|

| Oxazine Derivatives | TetR (Tetracycline Repressor Protein) | Derivatives with a 4-chlorobenzamide group showed higher predicted potency than tetracycline. | ekb.egresearchgate.net |

| 3-Phenyl-β-alanine 1,3,4-oxadiazole Hybrids | Carbonic Anhydrase-II (CA-II) | Active compounds fit well at the entrance of the active site, mediating hydrogen bonding with key residues like Thr199, Thr200, and Gln92. | nih.gov |

| Synthesized Heterocyclic Compounds | Target Protein 1KZN | Efficient binding to the target protein was predicted for several of the synthesized compounds. | ekb.eg |

| 3,5-Diphenyl-2-pyrazoline Derivatives | Tubulin | The most effective derivative was predicted to bind to the colchicine-binding site of tubulin, preventing mitotic spindle formation. | researchgate.net |

Structure-Activity Relationship (SAR) Analysis in a Synthetic Context

SAR studies on related heterocyclic systems provide valuable insights applicable to the 1,4-oxazine core. For example, in a series of 3,4-dihydro-2H-benzo nih.govekb.egoxazine derivatives designed as 5-HT6 receptor antagonists, the relationship between chemical structure, lipophilicity, and activity was explored to optimize receptor affinity and brain penetration. nih.gov Similarly, SAR studies on 4-azabenzoxazole analogues as H3 antagonists involved introducing various substituted phenyl, pyridyl, and fused heterocyclic groups to the core structure to identify compounds with good antagonist activity. nih.gov

These studies demonstrate a common synthetic strategy in SAR: modifying specific positions on the heterocyclic scaffold to probe the chemical space. For the this compound scaffold, key modifications could include:

Substitution on the Phenyl Rings: Introducing electron-donating or electron-withdrawing groups at the ortho, meta, or para positions of the two phenyl rings can significantly alter electronic distribution and steric profile, impacting target binding.

Modification of the Oxazine Ring: Altering substituents on the nitrogen or carbon atoms of the oxazine ring itself can influence the molecule's conformation and hydrogen bonding capabilities.

By systematically synthesizing and testing these analogues, researchers can build a comprehensive SAR model. This model not only identifies the most potent compounds but also provides a rational basis for the future design of novel heterocyclic systems based on the this compound scaffold. nih.gov

Conclusion and Future Perspectives

Summary of Key Research Findings

Research into the 2H-1,4-oxazine core structure has revealed a class of heterocyclic compounds with significant synthetic versatility and a wide array of biological activities. ijnc.irglobalresearchonline.net Derivatives of 1,4-oxazine have been identified as valuable synthetic intermediates and have shown a range of pharmacological properties, including sedative, analgesic, antipyretic, anticonvulsant, antitubercular, antitumoral, antimalarial, and antimicrobial effects. ijnc.ir

The synthesis of the 2H-1,4-oxazine scaffold can be achieved through various methods, including the reductive cyclization of specific precursors. researchgate.net The biological potential of these compounds is significant, with some derivatives showing promise as anticancer agents, particularly in targeting hypoxic tumor cells. nih.gov For instance, certain 2H-benzo[b] ijnc.irnih.govoxazine (B8389632) derivatives have been synthesized and tested for their cytotoxic activity against cancer cells under hypoxic conditions. nih.gov

The following table summarizes the observed biological activities in the broader 1,4-oxazine class of compounds, highlighting the potential areas of interest for novel derivatives like 3,5-Diphenyl-2H-1,4-oxazine.

| Biological Activity | Compound Class | Key Findings |

| Anticancer | 2H-benzo[b] ijnc.irnih.govoxazine derivatives | Specifically inhibit hypoxic cancer cell growth. nih.gov |

| Antifungal | 2-Alkyl-2H-1,4-benzoxazin-3(4H)-ones | Displayed moderate to good antifungal activity against various phytopathogenic fungi. nih.gov |

| Antimicrobial | 1,4-Oxazine derivatives | Showed activity against both Gram-positive and Gram-negative bacteria. globalresearchonline.net |

| Antitubercular | 1,4-Oxazine derivatives | Identified as a promising scaffold for the development of new antitubercular agents. globalresearchonline.net |

Emerging Trends in 2H-1,4-Oxazine Chemistry

The field of 2H-1,4-oxazine chemistry is dynamic, with several emerging trends pointing towards the development of novel applications for these versatile heterocyclic compounds. A significant area of advancement is in the synthetic methodologies used to create these structures. Researchers are increasingly focusing on more efficient and environmentally friendly synthetic routes. nih.gov This includes the development of one-pot synthesis protocols and the use of novel catalytic systems to facilitate the formation of the oxazine ring. researchgate.net

Another key trend is the exploration of 1,4-oxazine derivatives in medicinal chemistry, particularly in the context of targeted therapies. The ability of some of these compounds to selectively act on hypoxic cancer cells opens up new avenues for the development of bioreductive drugs. nih.gov This approach could lead to more effective cancer treatments with fewer side effects.

Furthermore, there is a growing interest in the application of 1,4-oxazine derivatives as building blocks in the synthesis of more complex molecular architectures. researchgate.net Their inherent reactivity and the possibility for substitution at various positions on the heterocyclic ring make them valuable synthons for the creation of novel compounds with tailored properties for materials science and pharmaceutical applications.

Future Research Directions for this compound

Given the promising biological activities of the 1,4-oxazine scaffold and the unique structural features of a 3,5-diphenyl substitution pattern, several exciting future research directions can be envisioned for This compound .

A primary focus should be on the synthesis and biological evaluation of this specific compound. A systematic investigation into its potential anticancer, antifungal, and antibacterial properties would be a logical starting point, given the activities observed in related derivatives. nih.govnih.gov The presence of two phenyl groups may influence the compound's lipophilicity and steric profile, potentially leading to novel biological activities or improved potency.

Another promising avenue of research is the investigation of the photophysical properties of this compound. The introduction of aromatic substituents can sometimes lead to interesting fluorescent or nonlinear optical properties. nih.gov A thorough study of its absorption and emission spectra, as well as its quantum yield, could reveal potential applications in areas such as organic light-emitting diodes (OLEDs) or as a fluorescent probe in biological imaging.

Finally, the potential of this compound as a synthetic intermediate should be explored. The reactivity of the oxazine ring could be exploited to construct more complex heterocyclic systems. The phenyl substituents could also be functionalized to create a library of derivatives with diverse properties.

The following table outlines potential future research directions for this compound.

| Research Direction | Rationale | Potential Applications |

| Synthesis and Biological Screening | The 1,4-oxazine core is a known pharmacophore. ijnc.irglobalresearchonline.net | Development of new therapeutic agents (e.g., anticancer, antifungal). |

| Investigation of Photophysical Properties | Diphenyl-substituted heterocycles can exhibit unique optical properties. nih.gov | Materials for optoelectronics, fluorescent probes for bio-imaging. |

| Exploration as a Synthetic Intermediate | The 1,4-oxazine ring can be a versatile building block in organic synthesis. researchgate.net | Creation of novel and complex molecular architectures for drug discovery and materials science. |

Q & A

Q. What are the standard synthetic routes for preparing 3,5-Diphenyl-2H-1,4-oxazine, and how do reaction conditions influence yield?

Methodological Answer: The Pd-catalyzed carboamination of enantiopure amino alcohols is a key approach for synthesizing substituted oxazines. For example, palladium catalysts (e.g., Pd(OAc)₂) enable stereocontrol during cyclization, with yields heavily dependent on solvent polarity and temperature (typically 80–100°C in toluene or THF) . Alternative methods include acid-catalyzed cyclization of β-hydroxy amines, but competing side reactions (e.g., dehydration) require careful pH control (<5).

Q. Table 1: Comparison of Synthetic Methods

Q. How can spectroscopic techniques (NMR, FT-IR) confirm the structure of this compound derivatives?

Methodological Answer:

- ¹H NMR : The oxazine ring protons (H-2 and H-6) typically appear as doublets between δ 4.2–4.8 ppm (J = 10–12 Hz), while aromatic protons (Ph groups) resonate as multiplets at δ 7.1–7.5 ppm .

- ¹³C NMR : The oxazine C-2 carbon appears at ~85 ppm, distinct from morpholine analogs due to electronic effects of phenyl substituents .

- FT-IR : Stretching vibrations for C-O-C in the oxazine ring occur at 1120–1160 cm⁻¹, with aromatic C-H bends at 690–750 cm⁻¹ .

Advanced Research Questions

Q. What strategies resolve contradictions in enantioselectivity during asymmetric synthesis of this compound?

Methodological Answer: Conflicting enantiomeric excess (ee) values often arise from competing transition states. Strategies include:

- Chiral Ligand Optimization : BINAP ligands improve ee (up to 90%) by stabilizing a single transition state .

- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity by stabilizing ionic intermediates.

- Computational Modeling : DFT studies can predict steric clashes in transition states, guiding catalyst design .

Q. How can computational methods (DFT, MD) predict the reactivity of this compound in drug discovery applications?

Methodological Answer:

- DFT Calculations : Used to map electron density distributions, identifying nucleophilic/electrophilic sites (e.g., N-4 in the oxazine ring) for functionalization .

- Molecular Dynamics (MD) : Simulates binding affinities to biological targets (e.g., enzymes), prioritizing derivatives for synthesis. For example, MD predicts strong π-π stacking between phenyl groups and hydrophobic enzyme pockets .

Q. Table 2: Key Computational Parameters

| Parameter | Value (DFT/B3LYP) | Relevance to Reactivity |

|---|---|---|

| HOMO-LUMO gap | 4.8–5.2 eV | Indicates kinetic stability |

| Fukui indices (N-4) | 0.12 (nucleophilic) | Guides electrophilic attacks |

| Solvation energy (H₂O) | -15.3 kcal/mol | Predicts aqueous solubility |

Q. What are the challenges in characterizing the solubility and stability of this compound under physiological conditions?

Methodological Answer:

- Solubility : The compound is lipophilic (logP ~3.5), requiring co-solvents (e.g., DMSO) for in vitro assays. Measured via shake-flask method with HPLC quantification .

- Stability : Susceptible to hydrolysis at pH >6. Accelerated stability studies (40°C/75% RH) show 10% degradation over 14 days. LC-MS identifies hydrolysis products (e.g., benzaldehyde derivatives) .

Q. How do steric and electronic effects of phenyl substituents influence the oxazine ring’s conformational flexibility?

Methodological Answer: X-ray crystallography reveals that 3,5-diphenyl substitution induces a boat conformation in the oxazine ring, reducing ring puckering compared to unsubstituted analogs. Electron-withdrawing groups (e.g., -NO₂) on the phenyl rings increase ring strain (evidenced by IR frequency shifts) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.